2,5-Dichloro-7-methyl-1,3-benzoxazole
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Overview
Description
2,5-Dichloro-7-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by the presence of chlorine and methyl groups on the benzoxazole ring, exhibits unique chemical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-7-methyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate chlorinated reagents under controlled conditions. One common method includes the use of 2,5-dichloroaniline and methylating agents in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts such as metal oxides or ionic liquids are often employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-7-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Benzoxazoles: Formed through nucleophilic substitution.
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Produced via reduction reactions.
Scientific Research Applications
2,5-Dichloro-7-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-7-methyl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the benzoxazole ring enhance its binding affinity and specificity towards these targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
2,5-Dichlorobenzoxazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
7-Methylbenzoxazole: Lacks the chlorine atoms, resulting in different electronic properties and reactivity.
2,5-Dichloro-1,3-benzothiazole: Contains a sulfur atom instead of oxygen, leading to distinct chemical and biological properties.
Uniqueness: 2,5-Dichloro-7-methyl-1,3-benzoxazole is unique due to the combined presence of chlorine and methyl groups, which confer specific electronic and steric effects. These modifications enhance its reactivity and make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,5-dichloro-7-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHCLAIZGBQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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